2-Amino-N-(3-hydroxybutyl)-2-methylpropanamide hydrochloride
Overview
Description
2-Amino-N-(3-hydroxybutyl)-2-methylpropanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a hydroxybutyl group, and a methylpropanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the appropriate starting materials. One common synthetic route involves the reaction of 3-hydroxybutylamine with 2-methylpropanoic acid chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-N-(3-hydroxybutyl)-2-methylpropanamide hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxybutyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amino group.
Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles.
Major Products Formed:
Oxidation: The oxidation of the hydroxybutyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the amino group can result in the formation of amines.
Substitution: Substitution reactions can produce various derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-N-(3-hydroxybutyl)-2-methylpropanamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-N-(3-hydroxybutyl)-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxybutyl group can participate in hydrogen bonding and other interactions. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride
2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride
Uniqueness: 2-Amino-N-(3-hydroxybutyl)-2-methylpropanamide hydrochloride is unique due to its specific molecular structure, which includes the methyl group on the propanamide moiety
Properties
IUPAC Name |
2-amino-N-(3-hydroxybutyl)-2-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(11)4-5-10-7(12)8(2,3)9;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULGEMCOJFYCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C(C)(C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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